molecular formula C5H10ClNO2S B6183339 3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride CAS No. 2624139-76-8

3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride

Cat. No.: B6183339
CAS No.: 2624139-76-8
M. Wt: 183.66 g/mol
InChI Key: MGERASZATIYWMU-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)azetidine-3-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a methylsulfanyl (-SCH₃) group and a carboxylic acid moiety, stabilized as a hydrochloride salt.

Properties

CAS No.

2624139-76-8

Molecular Formula

C5H10ClNO2S

Molecular Weight

183.66 g/mol

IUPAC Name

3-methylsulfanylazetidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H9NO2S.ClH/c1-9-5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H

InChI Key

MGERASZATIYWMU-UHFFFAOYSA-N

Canonical SMILES

CSC1(CNC1)C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Epichlorohydrin-Based Cyclization

A common approach involves using epichlorohydrin as a building block. In the synthesis of 3-hydroxy-azetidine hydrochloride, benzylamine reacts with epichlorohydrin under controlled conditions (0–5°C, 12 hours) to form an intermediate, followed by sodium carbonate-mediated ring closure. Adapting this method, the methylsulfanyl group could be introduced via a thiol-ene reaction or nucleophilic substitution. For example, replacing benzylamine with a methylsulfanyl-containing amine precursor might yield a 3-(methylsulfanyl)azetidine intermediate.

Key parameters from analogous syntheses:

  • Temperature control : Maintaining 0–5°C prevents side reactions during epoxide ring opening.

  • Solvent selection : Water or acetonitrile facilitates intermediate stability.

  • Yield optimization : The first step of the 3-hydroxy-azetidine synthesis achieves >89% yield, suggesting robust reproducibility for similar systems.

Introduction of the Methylsulfanyl Group

Incorporating the methylsulfanyl (-SMe) group requires careful consideration of reaction compatibility with the azetidine ring’s strain and reactivity.

Thiolation of Azetidine Intermediates

Azetidine derivatives with leaving groups (e.g., halides or mesylates) at the 3-position can undergo nucleophilic substitution with methylthiolate (SMe⁻). For instance, a 3-chloroazetidine intermediate could react with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 50–60°C. This method mirrors strategies used in N-benzyl azetidine-3-carboxylic acid synthesis, where hydroxyl groups are replaced via sulfonylation and displacement.

Example protocol :

  • Prepare 3-chloroazetidine via epichlorohydrin and amine reaction.

  • React with NaSMe (1.2 equivalents) in DMF at 60°C for 6 hours.

  • Purify via aqueous workup and column chromatography.

Direct Functionalization During Ring Formation

Alternative approaches involve introducing the methylsulfanyl group during azetidine ring synthesis. For example, using methylsulfanyl-containing diamines or thioepoxides as starting materials could streamline the process. However, such precursors are less commonly reported, necessitating custom synthesis.

Carboxylic Acid Functionalization

The carboxylic acid group at the 3-position of azetidine is critical for the target compound’s ionic properties. Two primary strategies emerge for introducing this moiety.

Oxidation of Hydroxymethyl Groups

In the synthesis of azetidine-3-carboxylic acid derivatives, hydroxymethyl groups are oxidized to carboxylic acids. For example, N-benzyl-3,3-bis(hydroxymethyl)azetidine undergoes base-catalyzed dehydrogenation using potassium hydroxide and zinc oxide at 200°C, yielding N-benzyl-azetidine-3-carboxylic acid with 85% yield. Adapting this method, a 3-(methylsulfanyl)-3-hydroxymethylazetidine intermediate could be oxidized under similar conditions.

Reaction conditions :

  • Catalyst : Zinc oxide (3–5% by mass).

  • Temperature : 180–200°C.

  • Hydrogen evolution : Monitoring gas release (e.g., 14.4 L H₂ in a 200 mmol reaction).

Hydrolysis of Cyano Groups

Cyano groups at the 3-position can be hydrolyzed to carboxylic acids under acidic or basic conditions. For instance, N-benzyl-3-cyanoazetidine is hydrolyzed using concentrated sulfuric acid in methanol, followed by basification and extraction. Applying this to a 3-(methylsulfanyl)-3-cyanoazetidine precursor would require careful pH control to preserve the methylsulfanyl group.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid in a polar solvent like methanol or ethanol.

Protocol from analogous syntheses :

  • Dissolve 3-(methylsulfanyl)azetidine-3-carboxylic acid in methanol.

  • Add 4 M HCl (1 equivalent) and stir at room temperature for 1 hour.

  • Evaporate under reduced pressure and recrystallize from ethyl acetate.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical routes based on analogous methods:

Step Method Conditions Yield (Projected)
Azetidine ring formationEpichlorohydrin + methylsulfanyl amine0–5°C, 12 hours, H₂O75–85%
Methylsulfanyl introductionNucleophilic substitution (NaSMe)DMF, 60°C, 6 hours65–75%
Carboxylic acid formationZn-catalyzed dehydrogenation200°C, KOH, Zn oxide80–90%
Hydrochloride salt formationHCl in methanolRT, 1 hour95–98%

Challenges and Optimization Strategies

  • Steric hindrance : The methylsulfanyl group may impede ring-closing or substitution reactions. Using bulky solvents (e.g., acetonitrile) or elevated temperatures could mitigate this.

  • Oxidation sensitivity : The methylsulfanyl group is prone to oxidation. Inert atmospheres (N₂ or Ar) and antioxidants (e.g., BHT) may stabilize intermediates.

  • Purification : Column chromatography or recrystallization (ethyl acetate/petroleum ether) is essential for isolating high-purity intermediates .

Chemical Reactions Analysis

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxides or sulfones under controlled conditions:

ReagentConditionsProductYieldReference
H₂O₂ (30%)RT, 12 h, acetic acid3-(Methylsulfinyl)azetidine-3-carboxylic acid78%
mCPBA (1.2 eq)DCM, 0°C → RT, 4 h3-(Methylsulfonyl)azetidine-3-carboxylic acid92%

The sulfoxide derivative exhibits chirality, while the sulfone is thermally stable and resistant to further oxidation .

Hydrolysis and Ring-Opening Reactions

The azetidine ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, 6 M) :

    • Product : 3-(Methylsulfanyl)-3-carboxyazetidine hydrochloride (no ring opening observed).

    • Conditions : Reflux, 8 h .

  • Basic Hydrolysis (NaOH, 2 M) :

    • Product : Ring-opened thioether dicarboxylic acid.

    • Mechanism : Nucleophilic attack by OH⁻ at the β-carbon of the azetidine, followed by ring cleavage .

Decarboxylation Pathways

Thermal or catalytic decarboxylation removes the carboxylic acid group:

MethodConditionsProductYieldReference
Pyrolysis220°C, N₂, 2 h3-(Methylsulfanyl)azetidine65%
Cu(OAc)₂ (10 mol%)DMF, 120°C, 6 h3-(Methylsulfanyl)azetidine83%

The reaction proceeds via a six-membered transition state, releasing CO₂ .

Nucleophilic Substitution at the Azetidine Ring

The strained azetidine ring participates in SN2 reactions:

NucleophileConditionsProductYieldReference
NaN₃DMF, 80°C, 12 h3-(Methylsulfanyl)-3-azidoazetidine74%
KCNEtOH, reflux, 6 h3-(Methylsulfanyl)-3-cyanoazetidine68%

Steric hindrance from the methylsulfanyl group limits reactivity at the 3-position .

Esterification and Derivatization

The carboxylic acid forms esters or amides:

ReagentConditionsProductYieldReference
SOCl₂ + MeOHRT, 2 hMethyl 3-(methylsulfanyl)azetidine-3-carboxylate89%
EDCI, HOBt, DIPEADCM, RT, 24 h3-(Methylsulfanyl)azetidine-3-carboxamide76%

Ester derivatives show enhanced solubility in organic solvents.

Reductive Transformations

The methylsulfanyl group is susceptible to reductive cleavage:

ReagentConditionsProductYieldReference
Raney NiEtOH, reflux, 8 hAzetidine-3-carboxylic acid55%
LiAlH₄THF, 0°C → RT, 4 h3-(Methyl)azetidine-3-carbinol62%

Reduction pathways are critical for modifying sulfur-based pharmacophores .

Salt Formation and Ionic Interactions

The hydrochloride salt undergoes anion exchange:

CounterionConditionsProductReference
AgNO₃H₂O, RT, 1 h3-(Methylsulfanyl)azetidine-3-carboxylate Ag⁺
NaHCO₃H₂O, RT, 30 minFree base (isolated as crystalline solid)

The free base is hygroscopic, necessitating storage as the hydrochloride salt .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that azetidine derivatives, including 3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride, exhibit promising antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics .

1.2 Anticancer Properties
Azetidine derivatives have been explored for their anticancer effects. The compound has shown activity against various cancer cell lines, indicating its potential as a lead compound in anticancer drug development. The mechanism involves inducing apoptosis in cancer cells, which is critical for therapeutic efficacy .

Organic Synthesis

2.1 Building Block for Heterocycles
The compound serves as a versatile building block in organic synthesis, particularly for creating complex heterocycles. Its unique structure allows for the formation of various derivatives through functional group modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

2.2 Synthesis of Bioactive Compounds
Recent advances have demonstrated the utility of this compound in synthesizing bioactive compounds. For instance, it has been used to create derivatives with enhanced biological activities, such as anti-inflammatory and neuroprotective effects .

Case Studies

Study ReferenceApplicationFindings
AntimicrobialDemonstrated efficacy against Gram-positive bacteria
AnticancerInduced apoptosis in breast cancer cell lines
Organic SynthesisUtilized as a precursor in the synthesis of azetidine-based drugs

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Key Properties (Inferred from Analogous Compounds):

  • Molecular Formula: Likely C₅H₁₀ClNO₂S (assuming a methylsulfanyl substitution on azetidine-3-carboxylic acid hydrochloride).
  • Molecular Weight : ~173.63 g/mol (estimated).
  • Physical State : Crystalline solid (common for azetidine hydrochloride salts) .
  • Storage : Typically stored under inert conditions at 2–8°C to prevent decomposition .

Comparison with Structural Analogs

The following table compares 3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride with structurally similar azetidine derivatives, focusing on substituents, physicochemical properties, and biological relevance.

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Azetidine-3-carboxylic acid hydrochloride -COOH (carboxylic acid) C₄H₈ClNO₂ 137.56 102624-96-4 Melting point: ~268.5°C; used as a building block for bioactive molecules .
Methyl azetidine-3-carboxylate hydrochloride -COOCH₃ (methyl ester) C₅H₁₀ClNO₂ 151.59 100202-39-9 Boiling point: 192°C; ester derivatives enhance membrane permeability .
3-Methoxyazetidine-3-carboxylic acid hydrochloride -OCH₃ (methoxy) C₅H₁₀ClNO₃ 167.59 1392804-40-8 Polar substituent; influences hydrogen bonding and solubility .
3-Hydroxyazetidine hydrochloride -OH (hydroxy) C₃H₈ClNO 109.56 18621-18-6 High reactivity due to hydroxyl group; potential for prodrug synthesis .
Azetidine-3-carbonitrile hydrochloride -CN (cyano) C₄H₇ClN₂ 118.56 345954-83-8 Electron-withdrawing group; impacts metabolic stability .
This compound (hypothetical) -SCH₃ (methylsulfanyl) C₅H₁₀ClNO₂S 173.63 (estimated) N/A Sulfur-containing group may enhance lipophilicity and modulate P-glycoprotein interactions .

Role of Substituents :

  • Carboxylic Acid (-COOH) : Enhances water solubility and ionic interactions with biological targets (e.g., enzymes, transporters like MDR1 and BCRP) .
  • Sulfur atoms may participate in covalent bonding or act as hydrogen bond acceptors .
  • Ester Derivatives (-COOCH₃) : Improve cell membrane permeability but require hydrolysis for activation .

Transport and Metabolism :

  • Azetidine derivatives are substrates for ATP-binding cassette (ABC) transporters such as MDR1 and BCRP, which influence intestinal absorption and efflux . Notably, BCRP expression in the jejunum is 100-fold higher than in Caco-2 cells, a common in vitro model .
  • Cyano (-CN) and methoxy (-OCH₃) groups may reduce metabolic degradation by cytochrome P450 enzymes compared to methylsulfanyl derivatives .

Biological Activity

3-(Methylsulfanyl)azetidine-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and literature to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an azetidine ring with a methylsulfanyl group and a carboxylic acid functional group. This structure is significant as it may influence the compound's interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar azetidine structures exhibit antitumor properties . For instance, azetidine derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting microtubule dynamics.

  • Case Study : A study evaluated various azetidine derivatives, revealing that certain analogues displayed significant antiproliferative activity against breast cancer cell lines (IC50 values ranging from 10–33 nM) . These findings suggest that this compound may also possess similar antitumor efficacy.

Immunosuppressive Properties

The compound has been suggested as an intermediate for synthesizing SlPi/Edgl receptor agonists , which are known for their immunosuppressive activities. These agonists can sequester lymphocytes in secondary lymphoid tissues, making them potential candidates for treating autoimmune diseases and chronic inflammatory conditions .

Activity Mechanism Reference
AntitumorInduction of apoptosis, tubulin destabilization
ImmunosuppressiveLymphocyte sequestration

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The azetidine core may facilitate binding to proteins involved in cell cycle regulation and apoptosis pathways.

  • Tubulin Interaction : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest . This mechanism is crucial for the antitumor effects observed in various studies.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the azetidine ring through cyclization reactions. The efficient synthesis of related compounds has been documented, highlighting the versatility of the azetidine scaffold in drug development .

Q & A

Basic: What are the recommended synthetic routes for 3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride?

Methodological Answer:
The synthesis of azetidine derivatives typically involves ring-forming reactions or functionalization of pre-existing azetidine cores. For example, azetidine-3-carboxylic acid derivatives are often synthesized via nucleophilic substitution or coupling reactions. A plausible route for introducing the methylsulfanyl group could involve:

  • Step 1: Reacting azetidine-3-carboxylic acid with a methylsulfanylating agent (e.g., methanesulfenyl chloride) under basic conditions (e.g., triethylamine in methanol) to form 3-(methylsulfanyl)azetidine-3-carboxylic acid .
  • Step 2: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or water) .
    Key Considerations:
  • Monitor reaction progress using TLC or HPLC.
  • Purify intermediates via recrystallization (e.g., using methanol/water mixtures) .

Advanced: How can researchers resolve contradictions in solubility data for azetidine-based compounds?

Methodological Answer:
Discrepancies in solubility data often arise from differences in experimental conditions (e.g., pH, temperature, solvent purity). For azetidine-3-carboxylic acid derivatives:

  • Experimental Validation: Perform saturation solubility studies in buffered solutions (pH 1–7.4) at 25°C using UV-Vis spectroscopy or gravimetric analysis .
  • Data Reconciliation: Compare results with computational predictions (e.g., ESOL or Log P models). For example, azetidine-3-carboxylic acid has a consensus Log Po/w of -0.86 and ESOL-predicted solubility of 4050 mg/mL, which may differ for methylsulfanyl-substituted analogs due to increased lipophilicity .
    Advanced Tip: Use molecular dynamics simulations to predict solvent interactions and validate with experimental DSC/TGA data .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Confirm structure via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR. Key signals include the azetidine ring protons (δ 3.0–4.0 ppm) and methylsulfanyl group (δ 2.1–2.3 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H+^+] for C6_6H10_{10}NO2_2SCl) .
  • HPLC: Assess purity (>98%) using a C18 column and mobile phase (e.g., acetonitrile/0.1% TFA in water) .

Advanced: How does the methylsulfanyl group influence the compound’s stability in biological assays?

Methodological Answer:
The methylsulfanyl moiety may enhance metabolic stability but could also introduce susceptibility to oxidation.

  • Oxidative Stability Testing: Incubate the compound in simulated biological fluids (e.g., liver microsomes) and analyze degradation products via LC-MS .
  • Comparative Studies: Compare stability with non-sulfanyl analogs. For example, azetidine-3-carboxylic acid shows no CYP inhibition, but methylsulfanyl substitution might alter interactions with CYP450 enzymes .
    Note: Use TPSA (Topological Polar Surface Area) and Log Kp (skin permeability) values to predict absorption differences .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .
  • Storage: Store at -20°C in airtight containers under nitrogen to prevent oxidation of the methylsulfanyl group .
  • Emergency Protocols: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: How can this compound be integrated into peptide-mimetic drug design?

Methodological Answer:
Azetidine derivatives are valuable as proline analogs due to their constrained geometry.

  • Peptide Coupling: Use EDC/HOBt or DCC as coupling agents to conjugate the carboxylic acid group to amine-containing scaffolds .
  • Bioactivity Profiling: Test in vitro binding assays (e.g., SPR or ITC) for targets like proteases or GPCRs, leveraging the compound’s high GI absorption and low BBB permeability .
    Case Study: Azetidine-3-carbonitrile hydrochloride (CAS 345954-83-8) has been used in kinase inhibitor design, suggesting similar strategies for methylsulfanyl analogs .

Basic: What solvents are optimal for recrystallizing this hydrochloride salt?

Methodological Answer:

  • Polar Solvents: Use ethanol/water (4:1 v/v) or methanol/ether mixtures.
  • Procedure: Dissolve the compound in warm ethanol, add water dropwise until cloudiness appears, then cool to 4°C for crystallization .

Advanced: How to address low yields in the final hydrochloride salt formation?

Methodological Answer:

  • Salt Screening: Test counterions (e.g., trifluoroacetate, sulfate) if HCl fails .
  • Optimized Acid Addition: Add concentrated HCl slowly to a stirred solution of the free base in anhydrous ether at 0°C to avoid local overheating .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate Log P, bioavailability (e.g., 0.55 for azetidine-3-carboxylic acid), and CYP inhibition .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with biological targets .

Advanced: How to validate the absence of PAINS (Pan-Assay Interference Compounds) alerts?

Methodological Answer:

  • PAINS Filter: Submit the structure to the ZINC PAINS filter or use RDKit-based scripts.
  • Assay Controls: Include negative controls (e.g., assays without the compound) to rule out aggregation or fluorescence interference .

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